molecular formula C23H26N4O6 B3825144 N-[2-(dimethylamino)quinolin-4-yl]-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid

N-[2-(dimethylamino)quinolin-4-yl]-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid

Cat. No.: B3825144
M. Wt: 454.5 g/mol
InChI Key: NRFJYPBCTNHMLN-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)quinolin-4-yl]-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both quinoline and hydroxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)quinolin-4-yl]-2-[2-(4-hydroxyphenyl)ethylamino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-hydroxybenzyl chloride.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)quinolin-4-yl]-2-[2-(4-hydroxyphenyl)ethylamino]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, converting it to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

N-[2-(dimethylamino)quinolin-4-yl]-2-[2-(4-hydroxyphenyl)ethylamino]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biology: It is used as a fluorescent probe for studying cellular processes and imaging applications.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)quinolin-4-yl]-2-[2-(4-hydroxyphenyl)ethylamino]acetamide involves its interaction with various molecular targets and pathways:

    DNA Interaction: The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes.

    Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

    Cellular Signaling: The compound can modulate cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(dimethylamino)-4-quinolinyl]-N~2~-(2,4,4-trimethyl-2-pentanyl)glycinamide
  • **N-[2-(dimethylamino)quinolin-4-yl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Uniqueness

N-[2-(dimethylamino)quinolin-4-yl]-2-[2-(4-hydroxyphenyl)ethylamino]acetamide is unique due to the presence of both the hydroxyphenyl and quinoline groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and inhibit enzymes involved in inflammation makes it a promising candidate for various therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)quinolin-4-yl]-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2.C2H2O4/c1-25(2)20-13-19(17-5-3-4-6-18(17)23-20)24-21(27)14-22-12-11-15-7-9-16(26)10-8-15;3-1(4)2(5)6/h3-10,13,22,26H,11-12,14H2,1-2H3,(H,23,24,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFJYPBCTNHMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C(=C1)NC(=O)CNCCC3=CC=C(C=C3)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(dimethylamino)quinolin-4-yl]-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid
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N-[2-(dimethylamino)quinolin-4-yl]-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid
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N-[2-(dimethylamino)quinolin-4-yl]-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid
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N-[2-(dimethylamino)quinolin-4-yl]-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid
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N-[2-(dimethylamino)quinolin-4-yl]-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid
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N-[2-(dimethylamino)quinolin-4-yl]-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid

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